REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1[N+:15]([O-:17])=[O:16])[C:5]([NH:7][NH:8][C:9]([NH2:11])=[S:10])=O.N>S(=O)(=O)(O)O>[F:1][C:2]1[CH:3]=[C:4]([C:5]2[S:10][C:9]([NH2:11])=[N:8][N:7]=2)[CH:12]=[CH:13][C:14]=1[N+:15]([O-:17])=[O:16]
|
Name
|
1-(3-Fluoro-4-nitrobenzoyl)thiosemicarbazide
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)NNC(=S)N)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
An orange solid formed during the process
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a yellow solid
|
Type
|
FILTRATION
|
Details
|
after filtering
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
CUSTOM
|
Details
|
drying in a vacuum for 24 hours at 50° C
|
Duration
|
24 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C1=NN=C(S1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |